N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is a complex organic compound that belongs to the class of benzamides
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
For instance, some benzoxazole derivatives show promising inhibitory activity for protein tyrosine phosphatase-1B (PTB-1B) and in vivo antidiabetic activity .
Biochemical Pathways
For example, they have been found to exhibit diverse chemotherapeutic activity including anticancer agent .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivatives.
Coupling with a phenyl group: The benzo[d]oxazole intermediate can be coupled with a phenyl group through a Suzuki or Heck coupling reaction.
Introduction of the ethylsulfonyl group: This step might involve the sulfonylation of the phenyl ring using reagents like ethylsulfonyl chloride in the presence of a base.
Formation of the benzamide: The final step involves the amidation reaction to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzamide: Lacks the ethylsulfonyl group, which might affect its chemical reactivity and biological activity.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIGDUIGSVINQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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